bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate

Polyurethane catalysis Structure–activity relationship Side-reaction selectivity

Bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate (CAS 34364-26-6), commonly referred to as bismuth neodecanoate or bismuth trineodecanoate, is a bismuth(III) carboxylate with the molecular formula C30H57BiO6 and a molecular weight of 722.75 g/mol. It is a viscous liquid at ambient temperature (density ~1.145 g/mL at 25 °C, refractive index n20/D 1.479) and is supplied with bismuth content typically ranging from 16 to 28 wt%, depending on formulation.

Molecular Formula C30H57BiO6
Molecular Weight 722.7 g/mol
Cat. No. B7802736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate
Molecular FormulaC30H57BiO6
Molecular Weight722.7 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C(=O)O[Bi](OC(=O)C(C)(C)CCCCCC)OC(=O)C(C)(C)CCCCCC
InChIInChI=1S/3C10H20O2.Bi/c3*1-4-5-6-7-8-10(2,3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3
InChIKeyTUQRJVHQQXIPMN-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate (Bismuth Neodecanoate) – Technical Baseline for Scientific Procurement


Bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate (CAS 34364-26-6), commonly referred to as bismuth neodecanoate or bismuth trineodecanoate, is a bismuth(III) carboxylate with the molecular formula C30H57BiO6 and a molecular weight of 722.75 g/mol . It is a viscous liquid at ambient temperature (density ~1.145 g/mL at 25 °C, refractive index n20/D 1.479) and is supplied with bismuth content typically ranging from 16 to 28 wt%, depending on formulation . The compound functions as a Lewis acid catalyst and is primarily deployed in polyurethane synthesis (accelerating the isocyanate–polyol gelling reaction), in polyesterification catalysis, and as an extreme-pressure (EP) lubricant additive [1]. Its growing industrial adoption is driven by its combination of catalytic activity and a markedly favourable toxicological profile relative to legacy organotin catalysts [2].

Why Bismuth Neodecanoate Cannot Be Interchanged with Other Bismuth Carboxylates or Organotin Catalysts – Structural and Kinetic Evidence


Although bismuth neodecanoate belongs to the broader class of bismuth(III) carboxylates alongside bismuth 2-ethylhexanoate (bismuth octoate) and bismuth naphthenate, the neodecanoate ligand is a branched C10 carboxylate that imparts distinct steric bulk, solubility characteristics, and coordination geometry. Structural models derived from high-energy X-ray scattering confirm that bismuth 2,2-dimethyloctanoate (neodecanoate) and bismuth 2-ethylhexanoate both adopt Bi4(RCO2)12 cluster motifs with Bi–Bi distances of ~4.3 Å, but differ in ligand-dependent aggregation behaviour and free-acid-dependent Bi–O–Bi linkage formation [1]. These structural differences translate directly into divergent catalytic kinetics: the bulkier neodecanoate ligand slows the urethane-forming reaction relative to 2-ethylhexanoate at low catalyst loading (25 h vs 7 h total reaction time at 2 mol%), yet confers superior selectivity at elevated concentrations where 2-ethylhexanoate promotes detrimental allophanate side reactions that paradoxically prolong reaction times [2]. Consequently, substituting one bismuth carboxylate for another—or replacing an organotin catalyst with a bismuth carboxylate—without reformulation will alter pot life, cure profile, and final polymer architecture.

Bismuth Neodecanoate – Quantitative Differential Evidence Against Key Comparators for Scientific Procurement Decisions


Predictable Concentration–Reactivity Profile vs Bismuth 2-Ethylhexanoate in Polyurethane Macromonomer Synthesis

In a direct head-to-head study, bismuth neodecanoate (BiNDE) and bismuth tris(2-ethylhexanoate) (BiHex) were compared as catalysts for the two-step synthesis of methacrylate-terminated ester-urethane macromonomers from dimer-linoleic-acid-based polyester polyol, IPDI, and HEMA in ethyl acetate at 77 °C. At 2 mol% loading per step, BiHex was substantially faster (total reaction time 7.0 h) than BiNDE (25.0 h). However, upon increasing catalyst loading to 4 mol%, BiNDE exhibited the expected acceleration (reaction time reduced to 18.3 h), whereas BiHex displayed an anomalous deceleration (reaction time increased to 26.0 h, slower than at the lower loading). This paradoxical behaviour was attributed to BiHex-promoted allophanate side reactions that consume isocyanate and retard net urethane formation [1]. BiNDE therefore offers a predictable, monotonic concentration–reactivity relationship, which is critical for industrial process control where catalyst concentration may be varied to tune cure speed.

Polyurethane catalysis Structure–activity relationship Side-reaction selectivity

Ecotoxicological Safety – Complete Attenuation of Acute Toxicity vs Dibutyltin Diacetate in Marine Fouling-Release Coatings

A 2013 ecotoxicological study directly compared PDMS-based fouling-release coatings catalysed by bismuth neodecanoate versus dibutyltin diacetate. Leachates from the cured coatings were tested against a four-species test battery: the bacterium Vibrio fischeri, the unicellular alga Dunaliella tertiolecta, the crustacean Artemia salina, and the fish Sparus aurata (larvae). Tin-catalysed coatings were highly toxic against at least two of the four test organisms, whereas bismuth-catalysed coatings did not show any toxic effect against any organism. Furthermore, when a surface-active fluorinated polymer was incorporated into the PDMS matrix, the bismuth-catalysed system remained completely atoxic toward all four species, confirming that the toxicity observed in tin systems originates exclusively from the catalyst [1].

Ecotoxicology Marine coatings Organotin replacement

Hydrolytic Stability Enhancement in Industrial Polyesterification – TBT/Bismuth Neodecanoate vs TBT/Stannous Octoate Mixtures

Titanium tetrabutoxide (TBT) is an effective polyesterification catalyst but its industrial use is limited by extreme moisture sensitivity. Historically, TBT has been blended with stannous octoate (SnOct) to improve hydrolytic stability, but the toxicity of tin catalysts makes this combination unsustainable. A 2024 study demonstrated that replacing SnOct with bismuth neodecanoate (BiNeo) at a 2:1 molar ratio of TBT/BiNeo yields the best hydrolytic stability among all tested mixtures—superior to TBT alone, BiNeo alone, and the traditional TBT/SnOct system. The enhanced stability directly translated into increased catalyst turnovers, while the inherent catalytic activity remained comparable to the monometallic systems. Critically, this performance was achieved without the toxicity burden of tin [1].

Polyesterification catalysis Hydrolytic stability Titanium–bismuth synergy

Extreme-Pressure Lubricant Performance – Bismuth Neodecanoate Achieves ≥620 kg Four-Ball Weld Load with Sulfur Synergists

A comprehensive tribological study evaluated a series of bismuth carboxylates as extreme-pressure (EP) additives in lubricant formulations. Bismuth neodecanoate (Bi NDA), bismuth 2-ethylhexanoate (Bi 2EH), and bismuth naphthenate (Bi Nap) were each tested with both active and inactive sulfur compounds using the standard four-ball test method. All three bismuth carboxylates delivered excellent EP performance, achieving ≥620 kg four-ball weld load. The mechanism was elucidated: during thermolysis, the bismuth carboxylate–polysulfide mixture forms bismuth sulfide (Bi2S3) in situ, whose layered crystal structure facilitates interlayer shear, providing the observed lubricity [1]. Shepherd Chemical's commercial BiLUBE® 8109 formulation, based on Bi NDA at 5 wt% combined with polysulfide-based active sulfur at 1 wt%, demonstrates this synergy in Group II base oil, delivering both high weld load and modest anti-wear activity .

Extreme-pressure lubricants Antiwear additives Bismuth sulfide tribofilm

In Vitro Cytocompatibility – Bismuth Neodecanoate-Derived Polyurethanes Exhibit High Cell Viability in Biomedical Material Contexts

In the same study that compared reaction kinetics, the final photocured elastomeric films prepared from macromonomers synthesized with BiNDE, BiHex, ZnAc, and DBTDL were subjected to in vitro cytotoxicity evaluation according to ISO 10993-5 (extract test using L929 murine fibroblast cells). Materials synthesized using bismuth neodecanoate (and zinc acetyloacetonate) showed high cell viability, in contrast to materials prepared with the organotin catalyst DBTDL, which carries established cytotoxicity concerns that hinder biomedical translation [1]. The high cell viability observed for BiNDE-derived materials positions this catalyst for applications where the final polymer contacts biological tissue or fluid, such as injectable photocurable surgical materials.

Biomedical polyurethanes Cytocompatibility Injectable photopolymer

Regulatory-Compliant Catalyst Selection – Bismuth Neodecanoate Aligns with REACH and RoHS While Organotin Catalysts Face Escalating Restrictions

Dibutyltin and dioctyltin compounds have been classified as carcinogenic, mutagenic, or toxic to reproduction (CMR), and in 2010 the European Union imposed official limits on their use in consumer articles (Commission Regulation EU 276/2010) [1]. Bismuth neodecanoate, in contrast, is categorised as a non-toxic, non-CMR substance and is not subject to the same restrictions under REACH or RoHS. This regulatory asymmetry has driven significant industrial migration: a 2023 survey by ChemSystems Research reported that over 60% of European PU foam producers were actively seeking tin-free alternatives, with bismuth-based catalysts ranking among the most selected replacements [2]. Bismuth neodecanoate's favourable regulatory profile is not a performance claim but a procurement-relevant differentiator that directly affects total cost of ownership, supply-chain risk, and market access for exported finished goods.

REACH compliance RoHS Sustainable catalysis

High-Impact Application Scenarios for Bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate Backed by Comparative Evidence


Tin-Free Polyurethane Coatings, Adhesives, Sealants, and Elastomers (CASE) Requiring Predictable Cure Profiles at Variable Catalyst Loadings

Industrial formulators developing one- and two-component polyurethane CASE systems who require the flexibility to adjust catalyst concentration to modulate pot life and cure speed should select bismuth neodecanoate over bismuth 2-ethylhexanoate. The monotonic concentration–reactivity relationship of BiNDE—where increasing catalyst loading from 2 to 4 mol% predictably reduces total reaction time from 25.0 to 18.3 h—contrasts sharply with the anomalous behaviour of BiHex, which decelerates from 7.0 to 26.0 h over the same concentration range due to allophanate side reactions [1]. This predictability is essential for industrial process control, particularly in spray-applied and ambient-cure formulations where catalyst concentration may be adjusted for seasonal temperature variations.

Marine Fouling-Release and Environmentally Sensitive Coating Systems Where Leachate Ecotoxicity Is a Regulatory Concern

Manufacturers of marine antifouling and fouling-release coatings who must demonstrate environmental safety of coating leachates should specify bismuth neodecanoate as the condensation-cure catalyst. The definitive ecotoxicological evidence shows that bismuth neodecanoate-catalysed PDMS coatings exhibit zero toxicity across all four standard marine test organisms (V. fischeri, D. tertiolecta, A. salina, S. aurata), whereas dibutyltin diacetate-catalysed equivalents are highly toxic against at least two species, even when a surface-active fluorinated copolymer is incorporated [2]. This differential directly supports environmental permitting, ecolabel certification, and compliance with increasingly stringent marine coating regulations.

Industrial Polyester and Alkyd Resin Production Requiring Moisture-Tolerant, Tin-Free Esterification Catalysis

Polyester resin and alkyd manufacturers transitioning away from tin-based catalyst packages should evaluate the TBT/bismuth neodecanoate 2:1 molar ratio mixture. This combination has been quantitatively demonstrated to provide the best hydrolytic stability among all tested catalyst ratios, outperforming TBT alone, BiNeo alone, and the legacy TBT/stannous octoate system, while achieving increased catalyst turnovers without sacrificing inherent esterification activity [3]. The elimination of tin from the catalyst package simultaneously addresses toxicity concerns and improves the long-term regulatory positioning of the resin product line.

Non-Halogenated Extreme-Pressure Lubricant Additive Packages for Heavy-Duty Greases and Industrial Gear Oils

Lubricant formulators designing EP additive packages free of chlorinated paraffins, lead naphthenate, or antimony compounds should procure bismuth neodecanoate as the EP-active component. When combined with polysulfide-based active sulfur at a 5:1 ratio in Group II base oil, Bi NDA delivers ≥620 kg four-ball weld load through the in situ formation of lubricious bismuth sulfide (Bi2S3) tribofilms . The commercial availability of this chemistry in validated formulations (BiLUBE 8109) reduces development risk and accelerates time-to-market for next-generation industrial lubricants.

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